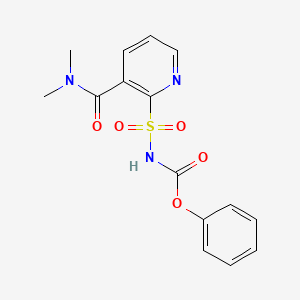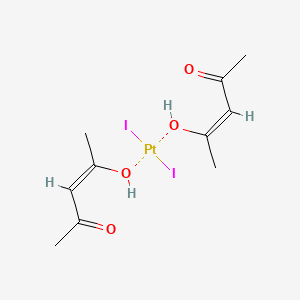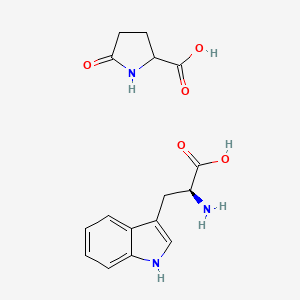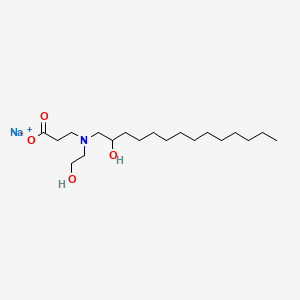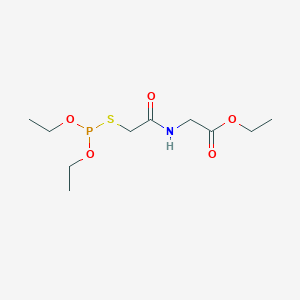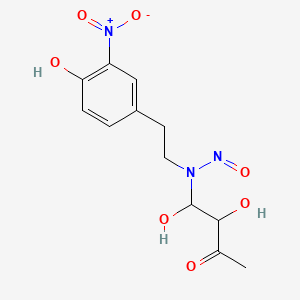
N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, followed by nitrosation and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are employed for nitrosation reactions.
Major Products Formed
Applications De Recherche Scientifique
2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the hydroxyl and nitro groups contribute to its reactivity and ability to participate in redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxy-2-butanone: Shares similar hydroxyl groups but lacks the nitroso and nitro functionalities.
4-(4-Hydroxy-3-methoxyphenyl)-2-butanone: Contains a methoxy group instead of a nitro group, leading to different chemical properties.
Acetoin (3-Hydroxy-2-butanone): A simpler structure with fewer functional groups, used in flavor and fragrance industries.
Uniqueness
2-Butanone,3,4-dihydroxy-1-[[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrosoamino]- is unique due to its combination of hydroxyl, nitroso, and nitro groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
171828-11-8 |
|---|---|
Formule moléculaire |
C12H15N3O7 |
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
N-(1,2-dihydroxy-3-oxobutyl)-N-[2-(4-hydroxy-3-nitrophenyl)ethyl]nitrous amide |
InChI |
InChI=1S/C12H15N3O7/c1-7(16)11(18)12(19)14(13-20)5-4-8-2-3-10(17)9(6-8)15(21)22/h2-3,6,11-12,17-19H,4-5H2,1H3 |
Clé InChI |
ATSJJPKTXXFWFI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(N(CCC1=CC(=C(C=C1)O)[N+](=O)[O-])N=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


